Copper iron oxide

描述

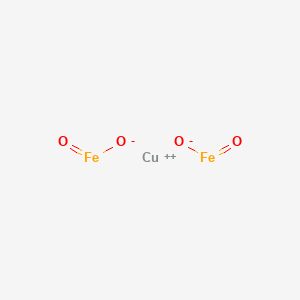

Structure

2D Structure

属性

IUPAC Name |

copper;oxido(oxo)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2Fe.4O/q+2;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKGMXNZSJMWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Fe]=O.[O-][Fe]=O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFe2O4 | |

| Record name | copper(II) iron(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190714 | |

| Record name | CuFe2O4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37220-43-2 | |

| Record name | CuFe2O4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CuFe2O4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Copper Iron Oxide Nanoparticles: An In-depth Technical Guide

Introduction: Copper iron oxide nanoparticles, particularly copper ferrite (CuFe₂O₄), are a class of magnetic nanoparticles that have garnered significant attention from researchers and drug development professionals. Their unique magnetic, catalytic, and semiconductor properties make them promising candidates for a wide range of applications, including targeted drug delivery, hyperthermia cancer therapy, magnetic resonance imaging (MRI) contrast agents, and catalysis. The performance of these nanoparticles is intrinsically linked to their physicochemical properties, such as size, shape, crystallinity, and magnetic behavior. These properties are, in turn, dictated by the chosen synthesis method and conditions. This guide provides a comprehensive overview of common synthesis routes and essential characterization techniques for this compound nanoparticles.

Synthesis Methodologies

The fabrication of this compound nanoparticles with controlled properties is crucial for their application. Several chemical synthesis methods are commonly employed, each offering distinct advantages in terms of simplicity, scalability, and control over nanoparticle characteristics.

Co-precipitation Method

Co-precipitation is a widely used, simple, and cost-effective technique for synthesizing spinel ferrite nanoparticles.[1][2] The method involves the simultaneous precipitation of copper and iron ions from a solution by adding a precipitating agent, typically a base like sodium hydroxide or ammonium hydroxide.[2] The process is generally rapid and allows for good control over particle size and composition.[1]

Experimental Protocol: Co-precipitation Synthesis of Copper Ferrite (CuFe₂O₄) Nanoparticles

-

Precursor Solution Preparation: Prepare aqueous solutions of an iron (III) salt (e.g., ferric chloride, FeCl₃) and a copper (II) salt (e.g., copper chloride, CuCl₂) in a 2:1 molar ratio of Fe:Cu.

-

Mixing: Mix the precursor solutions under vigorous stirring at a controlled temperature (e.g., 80 °C).

-

Precipitation: Add a precipitating agent (e.g., a solution of sodium hydroxide, NaOH) dropwise to the mixed salt solution while maintaining vigorous stirring. The addition of the base will induce the formation of precipitates.[2]

-

Aging: Continue stirring the mixture at the elevated temperature for a defined period (e.g., 1-2 hours) to allow for the nucleation and growth of the nanoparticles.

-

Washing: Separate the resulting precipitate from the solution by centrifugation or magnetic decantation. Wash the nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed nanoparticles in an oven at a moderate temperature (e.g., 60-80 °C) overnight to obtain a fine powder.[3]

-

Calcination (Optional): To improve crystallinity and control the final phase, the dried powder can be calcined in a furnace at a specific temperature (e.g., 500-800 °C) for several hours.

Sol-Gel Method

The sol-gel method is a versatile wet-chemical technique used for fabricating metal oxide nanoparticles with high purity and homogeneity.[4] The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

Experimental Protocol: Sol-Gel Synthesis of Copper Ferrite (CuFe₂O₄) Nanoparticles

-

Precursor Solution: Dissolve stoichiometric amounts of copper nitrate (Cu(NO₃)₂·3H₂O) and iron nitrate (Fe(NO₃)₃·9H₂O) in a solvent like ethylene glycol.

-

Chelation: Add a chelating agent, such as citric acid, to the solution. The citric acid forms complexes with the metal cations, preventing their premature precipitation.

-

Sol Formation: Stir the solution continuously at a slightly elevated temperature (e.g., 60-80 °C) for several hours until a homogeneous sol is formed.

-

Gelation: Continue heating the sol to evaporate the solvent. The viscosity of the solution will increase, eventually leading to the formation of a viscous gel.

-

Combustion/Drying: Dry the gel in an oven at a temperature around 120-150 °C. The dried gel will often undergo self-combustion (in the case of citrate gel), resulting in a voluminous, porous powder.

-

Calcination: Calcine the resulting powder at a higher temperature (e.g., 750-950 °C) to promote the formation of the crystalline copper ferrite phase. The final properties are highly dependent on the calcination temperature and duration.[5]

Hydrothermal/Solvothermal Method

The hydrothermal method involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave.[6][7] This technique allows for the synthesis of highly crystalline nanoparticles with controlled morphology. When a non-aqueous solvent is used, the method is referred to as solvothermal synthesis.

Experimental Protocol: Hydrothermal Synthesis of Copper Ferrite (CuFe₂O₄) Nanoparticles

-

Precursor Preparation: Dissolve copper and iron salts (e.g., chlorides or nitrates) in a suitable solvent (typically water for hydrothermal synthesis) in the desired stoichiometric ratio.

-

pH Adjustment: Add a mineralizer or pH-adjusting agent, such as NaOH or NH₄OH, to the solution to control the reaction kinetics and the final product morphology.

-

Autoclave Treatment: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.[8] Seal the autoclave and heat it to a specific temperature (e.g., 120-200 °C) for a set duration (e.g., 6-24 hours).[7][8]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the precipitate by centrifugation, wash it thoroughly with deionized water and ethanol, and then dry it in an oven.

Thermal Decomposition

Thermal decomposition is a method that produces uniform metal oxide nanoparticles with precise control over size and shape by decomposing organometallic precursors at high temperatures in the presence of a high-boiling point organic solvent and stabilizing surfactants.[9][10]

Experimental Protocol: Thermal Decomposition Synthesis of this compound Nanoparticles

-

Precursor Complex Formation: Synthesize or procure organometallic precursors, such as copper and iron oleates. This is often done by reacting metal salts with a fatty acid like oleic acid.[10]

-

Reaction Setup: Place the precursor complex, a high-boiling point solvent (e.g., 1-octadecene), and a stabilizing agent (e.g., oleic acid or oleylamine) into a multi-neck flask equipped with a condenser and a temperature probe.[10][11]

-

Degassing: Heat the mixture to a moderate temperature (e.g., 100-120 °C) under vacuum or an inert atmosphere (e.g., Argon or Nitrogen) to remove water and oxygen.

-

Nucleation and Growth: Rapidly heat the solution to a high temperature (e.g., 250-320 °C) and maintain it for a specific period.[10] The high temperature causes the precursors to decompose, leading to the nucleation and subsequent growth of the nanoparticles. Particle size can be controlled by adjusting the reaction time and temperature.[9]

-

Purification: After cooling the reaction mixture, add a polar solvent (like ethanol) to precipitate the nanoparticles.

-

Washing: Separate the nanoparticles by centrifugation and wash them multiple times with a mixture of a nonpolar solvent (like hexane) and a polar solvent (like ethanol) to remove excess surfactants and unreacted precursors.

-

Final Product: Dry the purified nanoparticles under vacuum.

Visualization of Synthesis Workflow

The general process for the chemical synthesis of nanoparticles can be visualized as a multi-step workflow.

Characterization Techniques

A comprehensive characterization is essential to understand the structure, morphology, composition, and physical properties of the synthesized this compound nanoparticles.

X-Ray Diffraction (XRD)

XRD is a primary technique used to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[12][13] The diffraction pattern is unique to a specific crystalline material, acting as a "fingerprint" for phase identification.[14]

Experimental Protocol: XRD Analysis

-

Sample Preparation: Prepare a thin, uniform layer of the nanoparticle powder on a low-background sample holder (e.g., a zero-background silicon wafer).[12]

-

Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu-Kα radiation, λ=1.54 Å), voltage, and current (e.g., 40 kV, 40 mA).

-

Data Acquisition: Scan the sample over a specific 2θ range (e.g., 20° to 80°) with a small step size (e.g., 0.02°).[15] The scan range should cover the characteristic diffraction peaks for copper ferrite and potential impurities like CuO or Fe₂O₃.[16]

-

Data Analysis:

-

Phase Identification: Compare the peak positions (2θ values) in the experimental diffractogram with standard patterns from databases (e.g., JCPDS/ICDD) to identify the crystalline phases present.[14]

-

Crystallite Size Estimation: Use the Scherrer equation to calculate the average crystallite size (D) from the broadening of a prominent diffraction peak: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak in radians, and θ is the Bragg angle.[3]

-

Transmission Electron Microscopy (TEM)

TEM is a powerful imaging technique for the direct visualization of nanoparticles, providing high-resolution information about their size, shape, morphology, and size distribution.[17][18] It can also be used to observe the crystal lattice and defects.

Experimental Protocol: TEM Analysis

-

Sample Preparation: Disperse a very small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates.

-

Grid Preparation: Place a single drop of the dilute nanoparticle suspension onto a TEM grid (a small copper grid coated with a thin carbon film).[19]

-

Drying: Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the carbon film.

-

Imaging: Insert the grid into the TEM. Operate the instrument at a suitable accelerating voltage (e.g., 100-200 keV).[18]

-

Data Acquisition and Analysis:

-

Acquire images at different magnifications to observe the overall morphology and individual particle details.

-

Use image analysis software to measure the diameters of a large number of individual particles (typically >100) to determine the average particle size and size distribution.[20]

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the metal-oxygen bonds characteristic of the ferrite structure.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Mix a small amount of the nanoparticle powder (about 1-2 mg) with a larger amount of dry, IR-transparent potassium bromide (KBr) powder (about 100-200 mg).

-

Pellet Formation: Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the sample pellet in the holder and record the sample spectrum over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).

-

Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background. Analyze the positions of the absorption bands to identify characteristic vibrations. For ferrites, strong absorption bands typically appear in the low-wavenumber region (below 1000 cm⁻¹) corresponding to the stretching vibrations of the metal-oxygen (Fe-O and Cu-O) bonds in the tetrahedral and octahedral sites of the spinel structure.

Vibrating Sample Magnetometry (VSM)

VSM is used to characterize the magnetic properties of the nanoparticles, such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc), by measuring the magnetic moment of the sample as a function of an applied magnetic field.

Experimental Protocol: VSM Analysis

-

Sample Preparation: Accurately weigh a small amount of the nanoparticle powder and pack it tightly into a sample holder (e.g., a gelatin capsule or a specialized powder holder).

-

Measurement: Place the sample holder in the VSM. Apply a varying magnetic field (e.g., from -20 kOe to +20 kOe) and measure the corresponding magnetic moment of the sample at a constant temperature (typically room temperature).

-

Data Analysis: Plot the measured magnetization (M) versus the applied magnetic field (H) to obtain a magnetic hysteresis loop.

-

Saturation Magnetization (Ms): The maximum magnetization value achieved at high applied fields.

-

Remanent Magnetization (Mr): The magnetization remaining when the applied field is reduced to zero.

-

Coercivity (Hc): The magnitude of the reverse field required to reduce the magnetization to zero. For superparamagnetic nanoparticles, both Mr and Hc will be close to zero.

-

Visualization of Characterization Workflow

The characterization process follows a logical sequence to build a complete profile of the nanoparticle properties.

Data Presentation: Comparative Properties

The properties of this compound nanoparticles are highly dependent on the synthesis method. The following tables summarize typical quantitative data obtained from characterization.

Table 1: Structural and Morphological Properties

| Synthesis Method | Average Crystallite Size (nm) (from XRD) | Average Particle Size (nm) (from TEM) | Morphology |

| Co-precipitation | 12 - 30 | 15 - 50 | Spherical, Agglomerated |

| Sol-Gel | 20 - 50 | 25 - 60 | Spherical |

| Hydrothermal | 25 - 60 | 30 - 70 | Well-defined (e.g., cubic, polyhedral) |

| Thermal Decomposition | 5 - 20 | 5 - 25 | Monodisperse, Spherical |

Note: The values presented are representative and can vary significantly based on specific experimental conditions such as precursor concentration, temperature, pH, and reaction time.[9][21]

Table 2: Magnetic Properties (from VSM)

| Synthesis Method | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) |

| Co-precipitation | 25 - 45 | 50 - 200 |

| Sol-Gel | 30 - 55 | 80 - 250 |

| Hydrothermal | 40 - 65 | 100 - 300 |

| Thermal Decomposition | 20 - 40 | < 50 (often superparamagnetic) |

Note: Magnetic properties are strongly influenced by particle size and crystallinity. Smaller, highly uniform nanoparticles synthesized by methods like thermal decomposition often exhibit superparamagnetic behavior (low coercivity and remanence).

Logical Relationships: Synthesis Parameters and Nanoparticle Properties

The final characteristics of the nanoparticles are a direct result of the synthesis parameters. Understanding these relationships is key to tuning the material for specific applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Sol–Gel Combustion Synthesis and Study the High Frequency Dielectric Properties of Copper Ferrite Nanoparticles | Semantic Scholar [semanticscholar.org]

- 5. Optimization of the Synthesis of Copper Ferrite Nanoparticles by a Polymer-Assisted Sol–Gel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]

- 12. azooptics.com [azooptics.com]

- 13. azonano.com [azonano.com]

- 14. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. nanocomposix.com [nanocomposix.com]

- 19. microscopyinnovations.com [microscopyinnovations.com]

- 20. Multiplexed TEM Specimen Preparation and Analysis of Plasmonic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bot Verification [ajouronline.com]

A Comprehensive Technical Guide to the Co-Precipitation Synthesis of Copper Iron Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the co-precipitation method for synthesizing copper iron oxide (CuFe₂O₄) nanoparticles. The document details the underlying principles, experimental protocols, and the influence of various synthesis parameters on the final properties of the nanoparticles, making it an essential resource for researchers and professionals in materials science and drug development.

Introduction to the Co-Precipitation Method

The co-precipitation method is a widely employed technique for the synthesis of this compound nanoparticles due to its relative simplicity, cost-effectiveness, and ability to produce nanoparticles with controlled sizes and properties.[1][2] The process involves the simultaneous precipitation of copper and iron hydroxides from a solution containing their respective salts upon the addition of a precipitating agent. Subsequent heat treatment, known as calcination, converts the hydroxide precursors into the desired this compound spinel structure.

The fundamental chemical reaction can be generalized as follows:

Cu²⁺ + 2Fe³⁺ + 8OH⁻ → CuFe₂(OH)₈ (precipitate) CuFe₂(OH)₈ + Heat → CuFe₂O₄ + 4H₂O

The key to this method lies in achieving a supersaturated solution, which leads to the rapid formation of a large number of nuclei. The subsequent growth of these nuclei and potential aggregation processes determine the final size, morphology, and distribution of the nanoparticles.[1]

Experimental Workflow

The co-precipitation synthesis of this compound nanoparticles follows a well-defined workflow, from the preparation of precursor solutions to the final characterization of the synthesized material.

Detailed Experimental Protocols

This section provides a standardized experimental protocol for the synthesis of this compound nanoparticles via co-precipitation, based on common practices reported in the literature.

3.1. Materials and Reagents

-

Copper Precursor: Copper(II) nitrate hexahydrate (Cu(NO₃)₂·6H₂O) or Copper(II) chloride (CuCl₂)

-

Iron Precursor: Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Precipitating Agent: Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Solvent: Deionized water

3.2. Synthesis Procedure

-

Precursor Solution Preparation:

-

Prepare an aqueous solution of the copper and iron precursors. A typical molar ratio of Cu²⁺ to Fe³⁺ is 1:2 to achieve the stoichiometric CuFe₂O₄.

-

For example, dissolve stoichiometric amounts of Cu(NO₃)₂·6H₂O and FeCl₃·6H₂O in 100 mL of deionized water.[3]

-

-

Precipitation:

-

Heat the precursor solution to a specific temperature, typically ranging from room temperature to 80°C, under continuous magnetic stirring. A common temperature is 40°C.[3]

-

Slowly add the precipitating agent (e.g., 1M NaOH solution) dropwise to the heated precursor solution until a desired pH is reached. The pH is a critical parameter and is often adjusted to a value between 8 and 12.[3]

-

Continue stirring the solution for a set duration, typically 1 to 2 hours, to ensure a complete reaction and homogenous precipitation.

-

-

Washing and Drying:

-

Separate the precipitate from the solution by centrifugation or filtration.

-

Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts. Washing can be followed by an ethanol wash to facilitate drying.

-

Dry the washed precipitate in an oven at a temperature around 80-100°C for several hours (e.g., 24 hours) to remove the water.[3]

-

-

Calcination (Annealing):

-

Grind the dried powder to ensure uniformity.

-

Calcine the powder in a muffle furnace at a specific temperature, typically ranging from 400°C to 1000°C, for a duration of 2 to 4 hours. The calcination temperature significantly influences the crystallinity and particle size of the final this compound nanoparticles.

-

Influence of Synthesis Parameters on Nanoparticle Properties

The properties of the synthesized this compound nanoparticles are highly dependent on the synthesis parameters. Understanding these relationships is crucial for tailoring the nanoparticles for specific applications.

Data Presentation: Quantitative Analysis of Synthesis Parameters

The following tables summarize the quantitative data from various studies on the co-precipitation synthesis of this compound nanoparticles, highlighting the impact of different synthesis parameters.

Table 1: Effect of pH on Nanoparticle Properties

| Precursors | Precipitating Agent | Temperature (°C) | pH | Average Crystallite Size (nm) | Reference |

| Cu(NO₃)₂ & FeCl₃ | NaOH | 40 | 12 | 10 (as-prepared) | [3] |

| Iron Sand & HCl | NH₄OH | Room Temp. | 10 | 52.085 | [4] |

| Iron Sand & HCl | NH₄OH | Room Temp. | 12 | 47.821 | [4] |

Table 2: Effect of Calcination Temperature on Nanoparticle Properties

| Precursors | Precipitating Agent | pH | Calcination Temperature (°C) | Average Crystallite Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |

| Cu(NO₃)₂ & FeCl₃ | NaOH | 12 | 600 | 10 | - | - | [3] |

| Cu(NO₃)₂ & FeCl₃ | NaOH | 12 | 800 | 30 | - | - | [3] |

| Cu(NO₃)₂ & FeCl₃ | NaOH | 12 | 1000 | 90 | - | - | [3] |

Table 3: Effect of Stirring Speed on Nanoparticle Properties

| Precursors | Precipitating Agent | pH | Stirring Speed (rpm) | Average Crystallite Size (nm) | Saturation Magnetization (emu/g) | Coercivity (T) | Reference |

| Iron Sand & HCl | NH₄OH | 10 | 600 | 52.085 | 52.45 | -0.01 | [4] |

| Iron Sand & HCl | NH₄OH | 12 | 700 | 47.821 | 52.45 | -0.01 | [4] |

Conclusion

The co-precipitation method offers a versatile and scalable approach for the synthesis of this compound nanoparticles. By carefully controlling key synthesis parameters such as pH, temperature, precursor ratio, and calcination temperature, researchers can tailor the size, morphology, crystallinity, and magnetic properties of the nanoparticles to suit a wide range of applications, from biomedical imaging and drug delivery to catalysis and magnetic storage. This guide provides the fundamental knowledge and detailed protocols necessary for the successful synthesis and optimization of this compound nanoparticles for advanced research and development.

References

crystal structure analysis of delafossite CuFeO2

An In-depth Technical Guide to the Crystal Structure Analysis of Delafossite CuFeO₂

Introduction

Delafossite CuFeO₂, a p-type semiconductor, has garnered significant attention for its potential applications in transparent conducting oxides, solar cells, and spintronics.[1][2] Its crystal structure is the foundation of its unique electronic and magnetic properties. This guide provides a comprehensive overview of the crystal structure of delafossite CuFeO₂ and the experimental methodologies employed for its analysis. The material typically crystallizes in two primary polytypes: a rhombohedral (3R) and a hexagonal (2H) form, with the 3R phase being the most common.[3][4] Understanding the nuances of these structures is critical for manipulating the material's properties for advanced applications.

Crystallographic Structure of CuFeO₂

The delafossite structure has a general formula of ABO₂, characterized by layers of linearly coordinated A-site cations (Cu⁺) stacked between layers of edge-sharing BO₆ octahedra (FeO₆).[5] The Fe³⁺ ions form a triangular lattice, which is separated by nonmagnetic layers of Cu⁺ and O²⁻.[1][6] This layered arrangement is key to the material's anisotropic properties.

Polytypes of CuFeO₂

The primary difference between the 3R and 2H polytypes lies in the stacking sequence of the layers along the c-axis.

-

3R-CuFeO₂ (Rhombohedral): This is the most stable and commonly synthesized form. It belongs to the R-3m space group and exhibits an ABCABC... stacking sequence of the layers.[1][6]

-

2H-CuFeO₂ (Hexagonal): This polytype belongs to the P6₃/mmc space group.[5] It is less common and can coexist with the 3R phase, particularly in samples prepared via specific methods like hydrothermal synthesis.[3][7]

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for the two primary polytypes of CuFeO₂ at room temperature.

| Parameter | 3R-CuFeO₂ (Rhombohedral) | 2H-CuFeO₂ (Hexagonal) |

| Space Group | R-3m (No. 166) | P6₃/mmc (No. 194) |

| Lattice Parameters | a ≈ 3.035 Å, c ≈ 17.166 Å[2][5] | a ≈ 3.03 Å, c ≈ 11.4 Å |

| Unit Cell Volume | V ≈ 136.94 ų[5] | N/A |

| Stacking Sequence | ABCABC... | ABAB... |

| Bond Lengths | Cu-O ≈ 1.84 Å, Fe-O ≈ 1.93 Å[8] | N/A |

Experimental Protocols

A precise determination of the CuFeO₂ crystal structure requires a combination of synthesis, diffraction, and analysis techniques.

Synthesis of Crystalline CuFeO₂

Solid-State Reaction: This is a common method for preparing polycrystalline CuFeO₂ powder.[9]

-

Precursors: High-purity powders of Cu₂O and Fe₂O₃ are used as starting materials.[9]

-

Mixing: The precursors are mixed in a stoichiometric ratio (1:1).

-

Calcination: The mixture is calcined in an inert atmosphere, such as nitrogen (N₂) or argon, at temperatures around 1123 K (850 °C). The reaction is: Cu₂O + Fe₂O₃ → 2CuFeO₂.[9]

-

Characterization: The resulting powder's phase purity is confirmed using X-ray diffraction.[9]

Hydrothermal Synthesis: This method can produce a mixture of 3R and 2H polytypes.[3][10]

-

Aqueous solutions of copper and iron salts are mixed in a sealed autoclave.

-

The reaction is carried out at elevated temperatures (e.g., 453 K) and pressures.[3]

-

The resulting crystalline powder is then washed and dried.

X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the primary technique for determining the crystal structure of CuFeO₂.

-

Data Collection: A powder XRD pattern is collected from the synthesized CuFeO₂ sample using a diffractometer, typically with Cu Kα radiation.

-

Phase Identification: The positions of the diffraction peaks are compared to standard diffraction patterns (e.g., JCPDS No. 39-0246 for 3R-CuFeO₂) to confirm the presence of the delafossite phase and identify any secondary phases.[11]

-

Rietveld Refinement: This powerful analytical method is used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[12] The process involves:

-

Initial Model: A starting structural model is chosen (e.g., the known R-3m structure for 3R-CuFeO₂), including approximate lattice parameters, atomic positions, and peak shape parameters.

-

Least-Squares Fitting: A non-linear least squares algorithm iteratively adjusts the structural and instrumental parameters (e.g., lattice constants, atomic coordinates, thermal parameters, peak shape) to minimize the difference between the observed and calculated diffraction profiles.[7][12]

-

Analysis: The final refined parameters provide highly accurate values for the lattice constants, bond lengths, and the quantitative phase fraction if both 3R and 2H polytypes are present.[7]

-

Complementary Characterization Techniques

-

Transmission Electron Microscopy (TEM): TEM and selected area electron diffraction (SAED) can be used to directly visualize the crystal lattice and confirm the stacking sequence of the delafossite structure, providing validation for the XRD results.[6]

-

Raman Spectroscopy: This technique is sensitive to local vibrational modes and can distinguish between different delafossite phases. For CuFeO₂, characteristic Raman peaks for the 3R phase are observed around 350 cm⁻¹ (Eg mode) and 689 cm⁻¹ (A1g mode).[6]

-

Neutron Diffraction: This technique is particularly useful for studying the magnetic structure of CuFeO₂ at low temperatures, as neutrons are scattered by magnetic moments.

Visualizations

Caption: Experimental workflow for the crystal structure analysis of CuFeO₂.

Caption: Logical relationship between the 3R and 2H polytypes of CuFeO₂.

References

- 1. researchgate.net [researchgate.net]

- 2. Temperature-dependent optical properties of CuFeO2 through the structural phase transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Delafossite - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. Temperature-dependent optical properties of CuFeO 2 through the structural phase transition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08096B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Rietveld refinement - Wikipedia [en.wikipedia.org]

magnetic properties of copper ferrite CuFe2O4

An In-depth Technical Guide on the Magnetic Properties of Copper Ferrite (CuFe₂O₄)

Introduction

Copper ferrite (CuFe₂O₄) is a prominent member of the spinel ferrite family, distinguished by its unique structural and magnetic characteristics. As a ceramic material, it combines chemical and thermal stability with intriguing magnetic and electrical properties.[1] In its bulk form, copper ferrite typically exhibits ferrimagnetic behavior. However, when synthesized as nanoparticles, it can display superparamagnetism, a property of significant interest for advanced biomedical applications.[2][3]

This guide provides a comprehensive technical overview of the magnetic properties of CuFe₂O₄, tailored for researchers, scientists, and professionals in drug development. It delves into the material's core structural-magnetic relationships, the influence of synthesis parameters on its magnetic behavior, and the experimental protocols used for its characterization. The potential applications in drug delivery and magnetic hyperthermia, which hinge on the precise control of these magnetic properties, are also explored.[4]

Crystal Structure and its Influence on Magnetism

The magnetic properties of CuFe₂O₄ are intrinsically linked to its crystal structure. It belongs to the spinel group of minerals, which can be categorized as normal, inverse, or mixed spinels.

The Spinel Structure:

Copper ferrite crystallizes in a structure that is predominantly an inverse spinel .[5] The general formula for a spinel is AB₂O₄. In an inverse spinel structure like CuFe₂O₄, the tetrahedral (A) sites are occupied by Fe³⁺ ions, while the octahedral (B) sites are occupied by both Cu²⁺ and the remaining Fe³⁺ ions. The specific cation distribution can be represented as (Fe³⁺)ₐ[Cu²⁺Fe³⁺]₈O₄ .[5]

The distribution of these cations is not always perfect and can be described by an "inversion parameter" (x), which denotes the fraction of Cu²⁺ ions on the A-sites. For a completely inverse spinel, x = 0.[1] However, the synthesis method and thermal history can alter this distribution, significantly impacting the material's net magnetization.[1]

Furthermore, the structure of CuFe₂O₄ is often distorted from a perfect cubic symmetry to a tetragonal one due to the Jahn-Teller effect associated with the Cu²⁺ ions in the octahedral sites.[1] This structural transition from tetragonal to cubic can occur at temperatures above 360°C.[1]

Caption: Cation distribution and magnetic moment alignment in the inverse spinel structure of CuFe₂O₄.

Synthesis Methods and Their Impact on Magnetic Properties

The magnetic properties of copper ferrite are highly sensitive to its microstructure, particularly grain size and cation distribution, which are controlled by the synthesis method and subsequent thermal treatments.[1]

Common synthesis techniques include:

-

Solid-State Reaction: This conventional method involves mixing and milling precursor oxides (CuO and Fe₂O₃) followed by high-temperature sintering. It typically produces bulk or microcrystalline CuFe₂O₄.[1]

-

Co-precipitation: A wet chemical method where salts of copper and iron are precipitated from a solution by adding a base. This technique is widely used to synthesize nanoparticles and allows for good control over particle size by adjusting parameters like temperature and pH.[5][6]

-

Sol-Gel Method: This technique involves the formation of a sol (a colloidal suspension of solid particles) which then undergoes a transition to a gel phase. It offers excellent homogeneity and can produce very fine nanoparticles.[7]

-

High-Energy Ball Milling: A top-down approach where bulk CuFe₂O₄ is mechanically milled to produce nanostructured particles.[8][9]

Annealing or sintering temperature plays a crucial role. Higher temperatures generally lead to larger grain sizes, improved crystallinity, and can alter the cation distribution between the A and B sites, thereby modifying the magnetic properties.[1][5]

Key Magnetic Properties of Copper Ferrite

Ferrimagnetism and Hysteresis

In its bulk form, CuFe₂O₄ is a ferrimagnetic material. This arises from the antiparallel alignment of the magnetic moments of the Fe³⁺ ions on the A-sites with the moments of the Cu²⁺ and Fe³⁺ ions on the B-sites. Since the magnetic moments on the A and B sublattices are unequal, a net spontaneous magnetization results. The material exhibits magnetic hysteresis, characterized by properties like saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).[1]

Superparamagnetism in Nanoparticles

When the size of CuFe₂O₄ particles is reduced to the nanometer scale (typically below a critical diameter), they can exhibit superparamagnetism.[2][3] In a superparamagnetic state, the nanoparticles are single-domain, and their magnetic moments can randomly flip direction under the influence of thermal energy.[3] This means that in the absence of an external magnetic field, their net magnetization is zero, preventing aggregation, which is highly desirable for biomedical applications like drug delivery.[2][3] However, when an external magnetic field is applied, they become strongly magnetized, much like a paramagnetic material but with a significantly higher magnetic susceptibility.[3]

Quantitative Data on Magnetic Properties

The magnetic properties of CuFe₂O₄ vary significantly with synthesis conditions. The following tables summarize representative data from the literature.

Table 1: Effect of Sintering Temperature on Magnetic Properties of CuFe₂O₄ (Solid-State Synthesis)

| Sintering Temperature (°C) | Saturation Magnetization (Ms) (emu/g) | Coercivity (Hc) (Oe) | Reference |

| 950 | 35.18 | - | [1] |

| 1050 | 50.96 | - | [1] |

| 1100 | 58.09 | - | [1] |

| 1150 | 63.38 | - | [1] |

Data extracted from a study on bulk copper ferrites synthesized by the solid-state reaction method.[1]

Table 2: Effect of Annealing Temperature and Grain Size on Magnetic Properties of CuFe₂O₄ (Co-precipitation Synthesis)

| Annealing Temperature (°C) | Average Grain Size (nm) | Magnetic Behavior at Room Temp. | Inversion Parameter (x) | Reference |

| As-prepared | - | Paramagnetic | - | [5] |

| 600 | 10 | Magnetic | 0.77 | [5] |

| 800 | - | Magnetic | - | [5] |

| 1000 | 90 | Magnetic | 1 (Inverse Spinel) | [5] |

Data from a study on nanoparticles synthesized by co-precipitation, highlighting the transition from paramagnetic to magnetic behavior upon annealing.[5]

Table 3: Comparison of Saturation Magnetization from Various Studies

| Synthesis Method | Particle/Grain Size | Saturation Magnetization (Ms) (emu/g) | Reference |

| Co-precipitation | Nanoparticles | Weak ferromagnetic behavior | [6] |

| Ultrasound Synthesis | ~25-35 nm | 86.41 | [10] |

| Sol-gel | Nanoparticles | 15.25 - 51.54 | [7] |

| Solvothermal | Nanoparticles | ~32.7 | [11] |

This table showcases the wide range of reported Ms values, emphasizing the strong dependence on the synthesis route and resulting material characteristics.

Experimental Protocols for Characterization

Synthesis Protocol: Co-precipitation Method

This protocol is a generalized procedure based on common descriptions for synthesizing CuFe₂O₄ nanoparticles.[5]

-

Precursor Preparation: Prepare aqueous solutions of a copper salt (e.g., copper chloride, CuCl₂) and an iron salt (e.g., ferric chloride, FeCl₃) in a 1:2 molar ratio.

-

Precipitation: Add a precipitating agent, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), dropwise into the mixed salt solution under vigorous stirring.[12] This will cause the co-precipitation of copper and iron hydroxides. The pH is a critical parameter to control particle size.

-

Aging: The resulting slurry is typically aged for a period (e.g., 1-2 hours) at a slightly elevated temperature (e.g., 80-90°C) to promote the formation of the ferrite phase.

-

Washing and Drying: The precipitate is then washed repeatedly with deionized water and ethanol to remove residual ions and then dried in an oven.

-

Annealing (Calcination): The dried powder is annealed at a specific temperature (e.g., 600-1000°C) for several hours.[5] This step is crucial for crystallizing the spinel phase and controlling the final grain size and magnetic properties.[5]

Caption: A typical experimental workflow for the synthesis and characterization of CuFe₂O₄ nanoparticles.

Structural Characterization: X-Ray Diffraction (XRD)

-

Principle: XRD is used to identify the crystalline phase and determine structural parameters. It operates by directing X-rays onto a sample and measuring the scattering intensity as a function of the scattering angle.

-

Methodology:

-

A powdered CuFe₂O₄ sample is placed in the diffractometer.

-

CuKα radiation (λ = 1.5406 Å) is commonly used.[5]

-

The diffraction pattern is collected over a 2θ range, for instance, from 15° to 70°.[5]

-

The resulting diffraction peaks are compared with standard patterns (e.g., JCPDS cards) to confirm the formation of the single-phase spinel structure.[10]

-

The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer formula: D = kλ / (β cosθ), where k is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the peak, and θ is the Bragg angle.[5]

-

Magnetic Characterization: Vibrating Sample Magnetometer (VSM)

-

Principle: VSM operates based on Faraday's Law of Induction. A sample is vibrated within a uniform magnetic field, which creates a changing magnetic flux. This flux induces a voltage in a set of pickup coils, and this voltage is proportional to the magnetic moment of the sample.[13]

-

Methodology:

-

A small amount of the CuFe₂O₄ powder is packed into a sample holder.

-

The holder is placed in the VSM, which is situated between the poles of an electromagnet.[13]

-

An external magnetic field (H) is applied and swept through a range (e.g., from -20 kOe to +20 kOe).

-

At each field strength, the sample's magnetization (M) is measured.

-

Plotting M versus H generates a hysteresis loop, from which key parameters like saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) are determined.[1]

-

Applications in Drug Development

The tunable magnetic properties of CuFe₂O₄ nanoparticles make them promising candidates for biomedical applications, particularly in cancer therapy.

-

Magnetic Drug Targeting: Superparamagnetic CuFe₂O₄ nanoparticles can be loaded with a therapeutic agent and injected into the bloodstream. An external magnetic field can then be focused on a target site (e.g., a tumor), causing the nanoparticles to accumulate there.[12] This targeted delivery enhances the drug's efficacy while minimizing side effects on healthy tissues.

-

Magnetic Fluid Hyperthermia: This therapeutic approach involves delivering superparamagnetic nanoparticles to a tumor and then applying a high-frequency alternating magnetic field. The rapid flipping of the nanoparticles' magnetic moments generates localized heat, raising the temperature of the tumor to a level (typically 41-46°C) that can selectively kill cancer cells or make them more susceptible to other treatments like radiation or chemotherapy.[4][11]

Caption: Logical flow of magnetic drug targeting using CuFe₂O₄ nanoparticles.

Conclusion

Copper ferrite (CuFe₂O₄) is a versatile magnetic material whose properties are profoundly influenced by its crystal structure, cation distribution, and particle size. While bulk CuFe₂O₄ exhibits standard ferrimagnetism, its nanocrystalline form can be engineered to be superparamagnetic, a critical feature for advanced drug delivery and hyperthermia applications. The ability to tune its magnetic response—from saturation magnetization to coercivity—through controlled synthesis and thermal processing allows researchers to optimize the material for specific biomedical functions. A thorough understanding and precise characterization of these magnetic properties are paramount to advancing the use of copper ferrite in the next generation of targeted therapies.

References

- 1. Study of Structural and Magnetic Properties of CuFe2O4 Tuning by Heat Treatment – Material Science Research India [materialsciencejournal.org]

- 2. arxiv.org [arxiv.org]

- 3. Superparamagnetism - Wikipedia [en.wikipedia.org]

- 4. blogs.rsc.org [blogs.rsc.org]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Structural, optical and magnetic properties of CuFe2O4 nanoparticles | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Magnetic properties of nanostructured CuFe2O4 | Semantic Scholar [semanticscholar.org]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. mdpi.com [mdpi.com]

- 11. High magnetic fluid hyperthermia efficiency in copper ferrite nanoparticles prepared by solvothermal and hydrothermal methods [inis.iaea.org]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

In-Depth Technical Guide to the Optical Band Gap of Copper Iron Oxide Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical band gap of copper iron oxide thin films, a critical parameter for their application in various fields, including solar energy conversion, catalysis, and sensing. This document details the synthesis methodologies, characterization techniques, and the influence of key parameters on the optical properties of these materials.

Introduction

This compound thin films, a class of p-type semiconductors, have garnered significant attention due to their excellent optical and electrical properties, chemical stability, and the natural abundance of their constituent elements. The optical band gap (Eg) is a fundamental property that dictates the absorption of light and, consequently, the efficiency of devices based on these materials. This guide explores the synthesis-property relationships that govern the optical band gap of this compound thin films.

Data Presentation: Optical Band Gap of Copper Oxide and this compound Thin Films

The optical band gap of copper oxide and this compound thin films is highly dependent on the synthesis method, stoichiometry (Cu/Fe ratio), and post-deposition treatments such as annealing. The following tables summarize the quantitative data from various studies.

| Precursor(s) | Deposition Method | Annealing Temperature (°C) | Film Composition | Optical Band Gap (eV) |

| Copper Nitrate | Spray Pyrolysis | 500 | CuO | 1.6 - 1.95[1] |

| Copper Chloride | Spray Pyrolysis | 350 | CuO | 2.094[2] |

| Copper Acetate | Spray Pyrolysis | 300 | CuO | 2.43 |

| Copper Chloride & Iron Chloride | Spray Pyrolysis | 350 | Fe-doped CuO (2%) | ~4.00[3] |

| Copper Chloride & Iron Chloride | Spray Pyrolysis | 350 | Fe-doped CuO (4%) | ~2.50[3] |

| Copper Chloride & Iron Chloride | Spray Pyrolysis | 350 | Fe-doped CuO (6%) | ~1.80[3] |

| Copper Chloride & Iron Chloride | Spray Pyrolysis | 350 | Fe-doped CuO (8%) | ~1.47[3] |

| Copper Nitrate & Iron Nitrate | Sol-Gel | 500 | Fe-doped CuO (6%) | 2.3[4] |

| Copper Nitrate & Iron Nitrate | Sol-Gel | Not Specified | CuFe2O4 | 1.9[5] |

| Copper Target | RF Magnetron Sputtering | As-deposited | CuO | 1.37 |

| Copper Target | RF Magnetron Sputtering | 400 | Cu2O | 2.1 - 2.59[6] |

| Copper Nitrate & Iron Nitrate | Sol-Gel | 900 | CuxFe2-xO4 (x=0.2) | 3.52[7] |

| Copper Nitrate & Iron Nitrate | Sol-Gel | 900 | CuxFe2-xO4 (x=0.4) | 3.35[7] |

| Copper Nitrate & Iron Nitrate | Sol-Gel | 900 | CuxFe2-xO4 (x=0.6) | 3.23[7] |

| Copper Nitrate & Iron Nitrate | Sol-Gel | 900 | CuxFe2-xO4 (x=0.8) | 3.10[7] |

| Copper Nitrate & Iron Nitrate | Sol-Gel | 900 | CuFe2O4 (x=1.0) | 3.10[7] |

Experimental Protocols

Synthesis of this compound Thin Films

Several techniques are employed for the deposition of this compound thin films, each offering distinct advantages in controlling the film's properties.

This is a cost-effective and scalable method for depositing uniform thin films over large areas.

Precursor Solution Preparation:

-

Prepare aqueous or alcoholic solutions of copper salts (e.g., copper chloride (CuCl2) or copper nitrate (Cu(NO3)2)) and iron salts (e.g., iron chloride (FeCl3) or iron nitrate (Fe(NO3)3)) with desired molar concentrations.

-

The Cu/Fe molar ratio in the precursor solution is systematically varied to control the stoichiometry of the resulting thin film.

-

Stir the solution vigorously to ensure homogeneity.

Deposition Process:

-

Clean the substrates (typically glass or quartz) ultrasonically in a series of solvents (e.g., acetone, ethanol, and deionized water).

-

Preheat the substrates to the desired deposition temperature, typically ranging from 300°C to 500°C.

-

Atomize the precursor solution into fine droplets using a spray nozzle.

-

Direct the spray onto the heated substrate. The droplets undergo pyrolysis upon contact, forming the this compound thin film.

-

Control the spray rate, nozzle-to-substrate distance, and carrier gas flow rate to optimize film thickness and uniformity.

Post-Deposition Annealing:

-

After deposition, the films are often annealed in a furnace at temperatures ranging from 400°C to 600°C in an air or controlled atmosphere.

-

Annealing improves the crystallinity and can induce phase transformations, which in turn affects the optical band gap.

The sol-gel method offers excellent control over the chemical composition and microstructure of the thin films.

Sol Preparation:

-

Dissolve stoichiometric amounts of copper and iron precursors (e.g., nitrates or acetates) in a suitable solvent, such as 2-methoxyethanol or ethanol.

-

Add a chelating agent, like citric acid or triethanolamine, to the solution to form a stable sol.

-

Stir the solution at a controlled temperature (e.g., 60-80°C) for several hours to promote hydrolysis and condensation reactions, leading to the formation of a gel.

Thin Film Deposition (Spin Coating):

-

Dispense a small amount of the prepared sol onto a cleaned substrate.

-

Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to spread the sol uniformly.

-

Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150°C) to evaporate the solvent.

-

Repeat the coating and drying steps to achieve the desired film thickness.

Calcination:

-

Finally, calcine the films at high temperatures (e.g., 500-800°C) in a furnace to remove organic residues and crystallize the this compound phase.

This physical vapor deposition technique allows for the growth of high-quality, dense thin films with good adhesion.

Target and Substrate Preparation:

-

Use a metallic copper-iron alloy target or a ceramic this compound target with the desired stoichiometry.

-

Clean the substrates thoroughly.

Sputtering Process:

-

Place the target and substrates in a high-vacuum chamber.

-

Evacuate the chamber to a base pressure of around 10-6 Torr.

-

Introduce an inert gas (e.g., Argon) and a reactive gas (e.g., Oxygen) into the chamber. The ratio of Ar to O2 is a critical parameter.

-

Apply a radio-frequency (RF) power to the target to generate a plasma.

-

The Ar ions in the plasma bombard the target, ejecting atoms that then deposit onto the substrate, forming the thin film.

-

The substrate temperature can be controlled during deposition to influence the film's crystallinity and properties.

Optical Characterization: UV-Vis Spectroscopy and Tauc Plot Analysis

The optical band gap of the thin films is determined from their optical absorption spectra obtained using a UV-Vis spectrophotometer.

Measurement Procedure:

-

Record the absorbance (A) or transmittance (%T) spectrum of the thin film in the wavelength range of approximately 300-1100 nm. A bare substrate is used as a reference.

Tauc Plot Analysis: The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc equation:

(αhν)n = A(hν - Eg)

where:

-

α is the absorption coefficient, calculated from the absorbance (A) and film thickness (t) using the relation α = 2.303 * A / t.

-

hν is the photon energy (in eV), calculated from the wavelength (λ) using the relation hν = 1240 / λ.

-

A is a constant.

-

Eg is the optical band gap.

-

The exponent 'n' depends on the nature of the electronic transition. For direct allowed transitions, n = 2, and for indirect allowed transitions, n = 1/2.

Procedure for Determining the Optical Band Gap:

-

Calculate the photon energy (hν) for each wavelength in the measured spectrum.

-

Calculate the absorption coefficient (α) from the absorbance data.

-

Plot (αhν)2 versus hν for a direct band gap material or (αhν)1/2 versus hν for an indirect band gap material.

-

Identify the linear portion of the Tauc plot and extrapolate it to the energy axis (where (αhν)n = 0).

-

The intercept on the energy axis gives the value of the optical band gap (Eg).

Visualization of Experimental Workflows and Relationships

Experimental Workflow for Thin Film Synthesis and Characterization

Caption: Experimental workflow for the synthesis and optical characterization of this compound thin films.

Influence of Synthesis Parameters on the Optical Band Gap

Caption: Relationship between key synthesis parameters and the optical band gap of this compound thin films.

References

- 1. A Copper Oxide (CuO) Thin Films Deposited by Spray Pyrolysis Method | MATEC Web of Conferences [matec-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. asjp.cerist.dz [asjp.cerist.dz]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Insights into the interfacial carrier behaviour of copper ferrite (CuFe2O4) photoanodes for solar water oxidation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. zenodo.org [zenodo.org]

The Electronic Landscape of P-Type CuFeO₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delafossite copper iron oxide (CuFeO₂), a p-type semiconductor, is emerging as a material of significant interest due to its unique electronic and optical properties. Composed of earth-abundant elements, it presents a compelling case for applications ranging from photocatalysis and solar energy conversion to the development of novel sensing platforms.[1] A thorough understanding of its electronic band structure is paramount to harnessing its full potential, particularly in fields that rely on charge transfer and surface interactions, such as targeted drug delivery or the photocatalytic degradation of pharmaceutical pollutants. This guide provides a comprehensive technical overview of the electronic band structure of p-type CuFeO₂, detailing its fundamental properties, the experimental and theoretical methodologies used for its characterization, and its potential implications for advanced applications.

Core Electronic and Structural Properties

CuFeO₂ crystallizes in a rhombohedral structure belonging to the R-3m space group. This layered structure consists of alternating planes of Cu⁺, Fe³⁺, and O²⁻ ions. The p-type conductivity in undoped CuFeO₂ is generally attributed to intrinsic defects such as copper vacancies.

Crystal Structure

The delafossite crystal structure of CuFeO₂ is a key determinant of its electronic properties. The layered arrangement influences charge transport, favoring conductivity along the planes.

Electronic Band Structure Overview

A critical feature of CuFeO₂ is its indirect band gap , which has been determined to be approximately 1.5 eV through a combination of resonant photoemission spectroscopy and X-ray absorption spectroscopy.[1] The nature of the band edges is crucial for its p-type behavior and its performance in optoelectronic applications.

-

Valence Band (VB): The top of the valence band is primarily composed of occupied Fe 3d states, with hybridization from Cu 3d and O 2p orbitals.[1]

-

Conduction Band (CB): The bottom of the conduction band is mainly formed by unoccupied Fe 3d states.[1]

The localized character of these Fe 3d states at both the valence and conduction band edges can limit charge carrier mobility.[1]

Quantitative Electronic Properties

A summary of the key quantitative electronic properties of p-type CuFeO₂ is presented in the tables below. These values are compiled from various experimental and theoretical studies and are crucial for modeling and predicting device performance.

Table 1: Band Gap of CuFeO₂

| Band Gap (eV) | Method | Nature of Band Gap | Reference(s) |

| 1.17 - 1.44 | Pulsed Laser Deposition & Tauc Plot | Indirect | [2] |

| ~1.5 | Resonant Photoemission & X-ray Absorption Spectroscopy | Indirect, d-d forbidden | [1] |

| 1.4 - 1.65 | RF co-sputtering & Optical measurements | - | [3] |

| 3.30 | Pulsed Laser Deposition & Tauc Plot | Direct | [2] |

Table 2: Charge Carrier Properties of p-type CuFeO₂

| Property | Value | Method | Conditions | Reference(s) |

| Hole Mobility | 0.2 cm²V⁻¹s⁻¹ | Microwave Conductivity | Sol-gel processed films | [4] |

| ~100 cm²V⁻¹s⁻¹ | Hall Effect | Pure pellets | [5] | |

| Hole Concentration | ~10¹⁶ cm⁻³ | Hall Effect | Pure pellets with highest mobility | [5] |

| up to 5.9 x 10¹⁷ cm⁻³ | - | Cu-rich films | [3] | |

| Minority Carrier (Electron) Lifetime | 200 ns | Microwave Conductivity | Sol-gel processed films | [4] |

| Hole Effective Mass | Data not readily available in literature | - | - | - |

Experimental Protocols for Band Structure Characterization

The determination of the electronic band structure of CuFeO₂ relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Optical Band Gap Determination via UV-Visible Spectroscopy and Tauc Plot Analysis

This method is widely used to determine the optical band gap of semiconductor films.

Methodology:

-

Sample Preparation: A thin film of CuFeO₂ is deposited on a transparent substrate (e.g., quartz or FTO glass).

-

Data Acquisition: The transmittance and absorbance spectra of the film are recorded using a UV-Visible spectrophotometer over a suitable wavelength range.

-

Calculation of Absorption Coefficient (α): The absorption coefficient is calculated from the absorbance (A) and the film thickness (t) using the Beer-Lambert law: α = 2.303 * A / t.[6]

-

Tauc Plot Construction: The Tauc relation, (αhν)¹ᐟⁿ = B(hν - E_g), is used, where hν is the photon energy, E_g is the band gap energy, B is a constant, and n depends on the nature of the electronic transition (n = 1/2 for a direct allowed transition and n = 2 for an indirect allowed transition).[6]

-

Band Gap Extrapolation: A graph of (αhν)² (for direct gap) or (αhν)¹ᐟ² (for indirect gap) versus hν is plotted. The linear portion of the plot is extrapolated to the energy axis (where (αhν)¹ᐟⁿ = 0) to determine the band gap energy.[7]

Probing Valence and Conduction Bands with X-ray Spectroscopy

X-ray based techniques provide direct insights into the elemental and electronic structure of materials.

3.2.1. Resonant Photoemission Spectroscopy (ResPES)

ResPES is a powerful tool to study the element-specific electronic states.

Methodology:

-

Sample Preparation: A clean surface of a CuFeO₂ sample (thin film or single crystal) is prepared in an ultra-high vacuum (UHV) chamber.

-

Photon Energy Scan: The sample is irradiated with tunable synchrotron radiation. The photon energy is scanned across the Fe L-edge absorption threshold.

-

Photoelectron Detection: At each incident photon energy, the kinetic energy of the emitted photoelectrons is measured using a hemispherical electron analyzer.

-

Resonance Enhancement Analysis: The intensity of specific valence band features is monitored as a function of the incident photon energy. Enhancement of the Fe 3d states at the Fe L-edge resonance confirms their contribution to the valence band.[1][8]

3.2.2. X-ray Absorption Spectroscopy (XAS)

XAS provides information about the unoccupied electronic states (the conduction band).

Methodology:

-

Sample Preparation: A CuFeO₂ sample is placed in the path of a monochromatic X-ray beam.

-

Energy Scan: The energy of the incident X-rays is scanned across an absorption edge of a constituent element (e.g., the Fe K-edge or L-edge).

-

Absorption Measurement: The X-ray absorption coefficient is measured as a function of incident energy. This can be done in transmission mode or by measuring the yield of secondary products like electrons or fluorescence photons.[9]

-

Spectral Analysis: The near-edge structure (XANES) provides information on the local coordination environment and the unoccupied density of states, corresponding to the conduction band.[10]

Theoretical Insights from Density Functional Theory (DFT)

First-principles calculations based on DFT are instrumental in complementing experimental findings and providing a deeper theoretical understanding of the electronic band structure.

Methodology:

-

Structural Input: The experimentally determined crystal structure of CuFeO₂ (space group and lattice parameters) is used as the input for the calculation.

-

Computational Method: The electronic ground state is calculated using a suitable DFT code (e.g., VASP, Quantum ESPRESSO). An appropriate exchange-correlation functional (e.g., GGA+U) is chosen to accurately describe the correlated d-electrons of iron.

-

Band Structure Calculation: The energy eigenvalues are calculated along high-symmetry directions in the Brillouin zone.

-

Data Analysis: The results are plotted as an E-k diagram, which visualizes the electronic band structure, including the direct and indirect band gaps, and the dispersion of the valence and conduction bands. The partial density of states (PDOS) can also be calculated to identify the orbital contributions to the bands.[11]

Implications for Drug Development and Related Fields

While the direct application of semiconductor band structure to drug development may not be immediately obvious, the underlying principles of charge generation and transfer are highly relevant for several related technologies:

-

Photocatalytic Degradation of Pharmaceuticals: The electronic properties of CuFeO₂ make it a candidate for the photocatalytic degradation of persistent organic pollutants, including pharmaceutical residues in water.[12][13] The p-type nature and appropriate band edge positions can facilitate the generation of reactive oxygen species for mineralization of these contaminants.

-

Biosensing: The surface of CuFeO₂ can be functionalized for the development of novel biosensors. The electronic response of the material can be modulated by the binding of specific biomolecules, offering a potential platform for sensitive and selective detection.[14][15] The understanding of the surface electronic states is crucial for designing effective biosensor interfaces.

Conclusion

The p-type semiconductor CuFeO₂ possesses a complex and fascinating electronic band structure, characterized by an indirect band gap of approximately 1.5 eV, with the valence and conduction band edges dominated by Fe 3d states. A combination of advanced experimental techniques, including optical and X-ray spectroscopies, and theoretical calculations using Density Functional Theory, provides a comprehensive picture of its electronic properties. The quantitative data on its band gap, carrier concentration, and mobility are essential for designing and optimizing devices. Furthermore, the fundamental principles of charge generation and transport governed by its electronic structure have significant implications for applications in environmental remediation and biosensing, making CuFeO₂ a material of considerable interest for a broad scientific audience.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. osti.gov [osti.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. nmter.bucea.edu.cn [nmter.bucea.edu.cn]

- 13. osti.gov [osti.gov]

- 14. rdworldonline.com [rdworldonline.com]

- 15. docta.ucm.es [docta.ucm.es]

X-ray Diffraction Analysis of Copper Iron Oxide Powders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction (XRD) analysis of copper iron oxide powders, materials of significant interest in fields ranging from catalysis and energy storage to biomedical applications. This document details common synthesis methodologies, outlines a thorough XRD analysis workflow, and presents key quantitative data for researchers working with these materials.

Introduction to Copper Iron Oxides

Copper iron oxides are a class of mixed metal oxides with diverse crystal structures and properties. The two most common phases are copper ferrite (CuFe₂O₄) and delafossite (CuFeO₂). CuFe₂O₄ typically exhibits a spinel structure and is known for its magnetic and catalytic properties.[1][2] Delafossite, with its layered structure, is investigated for applications in transparent conducting films and photoelectrochemistry.[3][4] Accurate characterization of the crystallographic phases and microstructural properties of these materials is crucial for understanding their behavior and optimizing their performance in various applications. X-ray diffraction is the primary technique for this purpose.

Synthesis of this compound Powders

The properties of this compound powders are highly dependent on the synthesis route. Several common methods are employed to produce these materials, each with its own advantages.

Co-precipitation Method

This wet-chemical technique is widely used for the synthesis of copper ferrite (CuFe₂O₄) nanoparticles.[5] It involves the simultaneous precipitation of copper and iron hydroxides from a solution of their respective salts, followed by calcination to form the oxide.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of a copper salt (e.g., CuSO₄) and an iron salt (e.g., Fe₂(SO₄)₃) in deionized water. A capping agent, such as Cetyltrimethylammonium bromide (CTAB), can be added to control particle size.[5]

-

Precipitation: Adjust the pH of the solution to a basic value (e.g., pH 10) by adding a precipitating agent like sodium hydroxide (NaOH) solution dropwise while stirring vigorously.[5]

-

Aging: The resulting precipitate is typically aged for a period (e.g., overnight) to ensure complete precipitation and homogenization.[5]

-

Washing and Drying: The precipitate is then washed repeatedly with deionized water until the filtrate is neutral and dried in an oven at a moderate temperature (e.g., 60°C).[5]

-

Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 500°C for 4 hours) to induce the formation of the crystalline this compound phase.[5]

Sol-Gel Method

The sol-gel method offers good control over the composition and microstructure of the final product.[2] It involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then gels to form a solid network.

Experimental Protocol:

-

Sol Formation: Dissolve stoichiometric amounts of metal nitrate salts (e.g., Cu(NO₃)₂ and Fe(NO₃)₃) and a complexing agent like citric acid in distilled water.[2]

-

pH Adjustment: Adjust the pH of the solution to an alkaline value using a base such as ammonia solution.[2]

-

Gelation: Heat the solution (e.g., at 90°C) to evaporate the solvent and promote the formation of a wet gel.[2]

-

Calcination: The gel is then calcined at a high temperature (e.g., 750-850°C for 4 hours) to remove organic residues and crystallize the this compound powder.[2]

Solid-State Reaction

This method involves the direct reaction of solid precursors at high temperatures and is often used for the synthesis of delafossite (CuFeO₂).[4]

Experimental Protocol:

-

Precursor Mixing: Intimately grind equimolar quantities of copper(I) oxide (Cu₂O) and iron(III) oxide (Fe₂O₃) in a ball mill to ensure homogeneous mixing.[4]

-

Pelletizing: Press the mixed powder into a pellet.

-

Sintering: Sinter the pellet in a tube furnace at a high temperature (e.g., 1000°C for 12 hours) in an inert atmosphere (e.g., Argon) to facilitate the solid-state reaction and formation of the CuFeO₂ phase.[4] The process may be repeated to ensure phase purity.[4]

X-ray Diffraction Analysis

XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material. It relies on the principle of Bragg's Law, where X-rays are diffracted by the crystalline lattice planes, producing a unique diffraction pattern for each material.

Experimental Protocol for XRD Measurement

-

Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrument Setup:

-

X-ray Source: A copper X-ray tube (Cu Kα radiation, λ = 1.5406 Å) is commonly used.[5]

-

Instrument: A powder X-ray diffractometer is used to perform the measurement.

-

Scan Range: The diffraction pattern is typically recorded over a 2θ range of 10° to 80°.[5]

-

Scan Parameters: Set appropriate scan speed and step size to obtain a good signal-to-noise ratio.

-

-

Data Collection: The instrument software records the intensity of the diffracted X-rays as a function of the 2θ angle.

Data Analysis

The collected XRD data is analyzed to extract crucial information about the material's structure.

The experimental diffraction pattern is compared with standard diffraction patterns from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the crystalline phases present in the sample.[6] For example, the presence of delafossite CuFeO₂ is confirmed by matching the experimental peaks with the standard pattern JCPDS No. 75-2146.[6]

The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation:[5][7]

D = (K * λ) / (β * cos(θ))

Where:

-

D is the mean crystallite size.

-

λ is the wavelength of the X-ray source (e.g., 1.5406 Å for Cu Kα).[5]

-

β is the full width at half maximum (FWHM) of the diffraction peak in radians.[8]

-

θ is the Bragg diffraction angle in radians.[8]

It is important to note that instrumental broadening can also contribute to the peak width, and this should be corrected for more accurate results.[7]

For a more detailed structural analysis, Rietveld refinement can be performed. This is a powerful technique that fits a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various structural parameters, including lattice constants, atomic positions, and site occupancies.[10][11]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the XRD analysis of this compound powders.

Table 1: XRD Peak Positions for this compound Phases

| 2θ (°) | (hkl) Miller Indices | Crystalline Phase | Reference |

| 30.8 | (100) | CuFe₂O₄ | [5] |

| 35.71 | - | Fe₃O₄ (impurity) | [4] |

| 36.4 | (201) | CuFe₂O₄ | [5] |

| 43.38 | - | Metallic Copper (impurity) | [4] |

| 44.2 | (50) | CuFe₂O₄ | [5] |

| 58.7 | (55) | CuFe₂O₄ | [5] |

| 62.8 | (88) | CuFe₂O₄ | [5] |

| 31.3 | (101) | CuFeO₂ (Delafossite) | [6] |

| 36.3 | (012) | CuFeO₂ (Delafossite) | [6] |

| 56.8 | (107) | CuFeO₂ (Delafossite) | [6] |

Table 2: Crystallite Size of Synthesized this compound Powders

| Synthesis Method | Crystalline Phase | Average Crystallite Size (nm) | Reference |

| Co-precipitation | CuFe₂O₄ | 9.1 | [5] |

| Sol-Gel | CuFe₂O₄ | 15.6 | [2] |

| Polyol Route | CuFe₂O₄ | 15 | [12] |

| Combustion | CuO-NiO-ZnO | 11 | [13] |

| Co-precipitation | CuFe₂O₄ | 22.13 | [1] |

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound powders.

Caption: General workflow for the synthesis of this compound powders.

Caption: Workflow for XRD analysis of this compound powders.

Caption: Logical flow of information extraction from XRD data.

References

- 1. idjpcr.usu.ac.id [idjpcr.usu.ac.id]

- 2. mdpi.com [mdpi.com]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of CuFe2O4 Nanoparticles Modified with Polythiophene: Applications to Mercuric Ions Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Morphostructural studies of pure and mixed metal oxide nanoparticles of Cu with Ni and Zn - PMC [pmc.ncbi.nlm.nih.gov]

surface morphology of copper iron oxide nanostructures

An In-depth Technical Guide on the Surface Morphology of Copper Iron Oxide Nanostructures

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound nanostructures, particularly copper ferrite (CuFe₂O₄), have emerged as a significant class of materials in nanotechnology due to their unique magnetic, catalytic, and electronic properties.[1] These properties, combined with their biocompatibility and chemical stability, make them highly promising for biomedical applications, including drug delivery, magnetic resonance imaging, and cancer therapy.[1][2][3] The efficacy of these nanostructures is intrinsically linked to their surface morphology—features such as size, shape, and surface area-to-volume ratio dictate their interaction with biological systems, drug loading capacity, and release kinetics.[2][4] This guide provides a comprehensive overview of the synthesis methods that control the , the techniques used for their characterization, and the implications for drug development.

Synthesis Methods and Their Influence on Surface Morphology

The morphology of this compound nanostructures is not accidental; it is a direct outcome of the chosen synthesis method and its associated parameters.[5] Factors such as temperature, pH, precursor concentration, and the use of surfactants or fuels can be precisely controlled to tailor the final nanostructure.[1][5][6]

Several synthesis techniques are commonly employed:

-

Co-precipitation: This is a widely used, straightforward, and effective method for producing spherical copper ferrite nanoparticles.[1][7] It involves the simultaneous precipitation of copper and iron salts from a solution by adding a base. The morphology and particle size can be influenced by adjusting the pH, temperature, and precursor ratio.[1]

-

Sol-Gel and Auto-Combustion: The sol-gel method, often coupled with auto-combustion, yields crystalline nanoparticles.[8][9] This technique involves creating a gel from precursors, which is then heated. The use of fuels like L-alanine and L-valine in the combustion process can produce nanostructures with high surface area and uniform morphology.[10] Annealing temperature plays a crucial role; higher temperatures can lead to larger nanoparticle sizes and phase transitions from cubic to tetragonal structures.[8]

-